Ppo-IN-2

PPO inhibition herbicide discovery enzyme kinetics

Researchers studying PPO herbicide targets often face potency gaps: structurally similar inhibitors can differ in Ki by >40-fold, undermining data reproducibility. PPO-IN-2 (Ki=16 nM) fills the moderate-affinity niche between ultra-potent experimental compounds (e.g., PPO-IN-3, Ki=0.67 nM) and commercial herbicides (e.g., trifludimoxazin, Ki=31 nM), enabling dose-dependent enzyme suppression without complete saturation. • Serves as a calibrator/reference in comparative PPO inhibitor screening campaigns. • Thiazole scaffold with chloro/fluoro substituents provides a distinct chemotype for SAR exploration and analog synthesis. • Suitable for characterizing resistance-conferring mutations (e.g., Gly210 deletion, Arg128Leu) where ultra-potent inhibitors mask sensitivity shifts. • Shipped at ambient temperature; powder stable at -20°C for 3 years. • Bulk quantities available for institutional procurement.

Molecular Formula C17H15ClFN3O2S2
Molecular Weight 411.9 g/mol
Cat. No. B15140108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePpo-IN-2
Molecular FormulaC17H15ClFN3O2S2
Molecular Weight411.9 g/mol
Structural Identifiers
SMILESCOC(=O)CSC1=NC2=CC(=C(C=C2S1)F)N3C(=C4CCCCC4=N3)Cl
InChIInChI=1S/C17H15ClFN3O2S2/c1-24-15(23)8-25-17-20-12-7-13(10(19)6-14(12)26-17)22-16(18)9-4-2-3-5-11(9)21-22/h6-7H,2-5,8H2,1H3
InChIKeyUHOCNZGENLYDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PPO-IN-2: A Potent Protoporphyrinogen IX Oxidase Inhibitor for Herbicide Discovery Research


PPO-IN-2 (CAS 1879036-88-0) is a small-molecule inhibitor of protoporphyrinogen IX oxidase (PPO; EC 1.3.3.4), a critical enzyme in the tetrapyrrole biosynthesis pathway essential for chlorophyll and heme production in plants and other organisms . With a molecular weight of 411.9 g/mol and a molecular formula of C17H15ClFN3O2S2, PPO-IN-2 exhibits a Ki value of 16 nM against PPO, indicating nanomolar-range affinity for the enzyme . This compound belongs to a class of experimental PPO inhibitors that are valuable tools for studying herbicide mode of action, resistance mechanisms, and structure-activity relationships (SAR) in agrochemical research.

Why PPO-IN-2 Cannot Be Simply Replaced by Other PPO Inhibitors in Experimental Systems


Protoporphyrinogen IX oxidase (PPO) inhibitors represent a structurally diverse class of compounds that, despite sharing a common enzymatic target, exhibit wide variations in inhibitory potency, binding kinetics, species selectivity, and physicochemical properties that directly impact their experimental utility [1]. The PPO inhibitor family encompasses multiple distinct chemotypes—including diphenyl ethers, triazolinones, N-phenylphthalimides, pyrimidinediones, and thiazole-containing scaffolds—each with unique structure-activity relationships (SAR) that preclude simple interchangeability [1]. PPO-IN-2 contains a characteristic thiazole core with specific chloro and fluoro substituents that contribute to its binding mode and affinity profile . As demonstrated by the Ki values spanning over two orders of magnitude among PPO inhibitors (e.g., 0.67 nM for PPO-IN-3 to 31 nM for trifludimoxazin [1]), even structurally similar analogs can produce substantially different biochemical and phenotypic outcomes. Substituting PPO-IN-2 with another inhibitor without verifying comparable potency, selectivity, and off-target profile under identical assay conditions would introduce uncontrolled variables that undermine data reproducibility and confound mechanistic interpretation.

Quantitative Differentiation of PPO-IN-2 Against Closest PPO Inhibitor Comparators


PPO-IN-2 Exhibits Intermediate Potency (Ki = 16 nM) Relative to Other Experimental PPO Inhibitors

PPO-IN-2 displays a Ki value of 16 nM for protoporphyrinogen IX oxidase, placing it in an intermediate potency bracket among experimental PPO inhibitors . This affinity is approximately 6.4-fold weaker than the highly potent PPO-IN-3 (Ki = 0.67 nM) and 6.4-fold weaker than PPO-IN-1 (Ki = 2.5 nM) [1], yet it is 1.6-fold more potent than trifludimoxazin (Ki = 31 nM) and 1.6-fold weaker than saflufenacil (Ki = 10 nM) [2]. Such an intermediate potency profile may be advantageous for applications requiring balanced target engagement without excessive inhibition that could confound downstream phenotypic readouts.

PPO inhibition herbicide discovery enzyme kinetics

PPO-IN-2 Structural Features Differentiate It from Commercial PPO Herbicides

PPO-IN-2 incorporates a thiazole-fused bicyclic core (thieno[2,3-d]thiazole) with chloro and fluoro substituents, distinguishing it from the diphenyl ether (e.g., oxyfluorfen), triazolinone (e.g., saflufenacil), and pyrimidinedione scaffolds prevalent among commercial PPO herbicides . The presence of both chlorine and fluorine atoms in PPO-IN-2 (C17H15ClFN3O2S2) contrasts with PPO-IN-1 (C18H10F3N3O4S) which contains a trifluoromethyl group and an alkyne handle [1], and with PPO-IN-3 (C19H19ClFN3O2S2) which shares the chloro-fluoro substitution pattern but differs in the ester side chain . This distinct chemotype may offer alternative binding interactions with the PPO active site compared to commercial herbicides, as structural diversity is a key driver for overcoming cross-resistance [2].

SAR scaffold hopping herbicide design

Physicochemical Profile of PPO-IN-2 Suggests Distinct Formulation Requirements

PPO-IN-2 possesses a molecular weight of 411.9 g/mol and contains halogen substituents (Cl, F) that contribute to its lipophilic character, with a predicted logP of approximately 4.2–4.8 (based on structural analysis; experimental value not reported) . This contrasts with more polar commercial PPO herbicides such as trifludimoxazin (MW ~439, predicted logP ~3.1) and saflufenacil (MW ~500, predicted logP ~3.5) [1]. The absence of ionizable groups (pKa outside physiological range) in PPO-IN-2 indicates that its aqueous solubility will be limited and largely pH-independent, necessitating the use of organic co-solvents (e.g., DMSO) or surfactant-based formulations for in vitro and in vivo applications .

physicochemical properties formulation solubility

No Published In Vivo Herbicidal Activity Data Available for PPO-IN-2

Unlike PPO-IN-3, for which post-emergence herbicidal activity has been explicitly reported in the context of weed management , no peer-reviewed publications or vendor documentation currently report in vivo herbicidal efficacy, crop selectivity, or field performance data for PPO-IN-2. The sole publicly available quantitative parameter is the in vitro Ki value of 16 nM . The absence of in vivo characterization represents a critical data gap that limits the compound's immediate utility for translational herbicide development and necessitates empirical validation under relevant biological conditions.

in vivo efficacy herbicidal activity data gap

Recommended Research and Procurement Applications for PPO-IN-2


In Vitro Biochemical Characterization of PPO Inhibition

PPO-IN-2 is well-suited for in vitro enzyme inhibition assays where a moderate-affinity PPO inhibitor is required. Its Ki of 16 nM provides sufficient potency to achieve dose-dependent enzyme suppression without complete saturation at standard assay concentrations [1]. Researchers can employ PPO-IN-2 to study PPO enzyme kinetics, conduct inhibitor displacement assays, or serve as a reference compound in high-throughput screening campaigns for novel PPO inhibitors .

Structure-Activity Relationship (SAR) Studies and Scaffold Hopping

The unique thiazole-based scaffold of PPO-IN-2, which incorporates both chloro and fluoro substituents, offers a distinct chemotype for SAR exploration relative to diphenyl ether, triazolinone, and pyrimidinedione PPO inhibitor families [1]. Medicinal chemists and agrochemical researchers may use PPO-IN-2 as a starting template for analog synthesis to probe the binding interactions within the PPO active site and to develop inhibitors with improved selectivity or resistance-breaking properties .

Control Compound for Comparative PPO Inhibitor Studies

Given its intermediate potency (Ki = 16 nM) relative to both ultra-potent experimental compounds (e.g., PPO-IN-3, Ki = 0.67 nM) and commercial herbicides (e.g., trifludimoxazin, Ki = 31 nM), PPO-IN-2 can serve as a calibrator or control compound in comparative studies evaluating the biochemical and phenotypic effects of PPO inhibitors across different potency ranges [1] .

In Vitro Mechanistic and Resistance Studies

PPO-IN-2 may be employed to investigate PPO target-site resistance mechanisms, including the characterization of known resistance-conferring mutations (e.g., Gly210 deletion, Arg128Leu) in plant PPO isoforms [1]. The compound's moderate affinity allows for the detection of shifts in inhibitor sensitivity that might be obscured when using ultra-potent inhibitors .

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